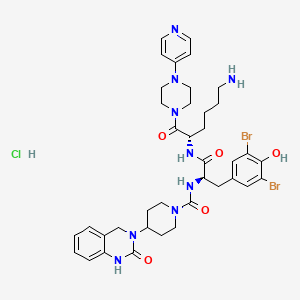

Olcegepant hydrochloride

Description

Properties

IUPAC Name |

N-[(2R)-1-[[(2S)-6-amino-1-oxo-1-(4-pyridin-4-ylpiperazin-1-yl)hexan-2-yl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl]-4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H47Br2N9O5.ClH/c39-29-21-25(22-30(40)34(29)50)23-33(45-37(53)48-15-10-28(11-16-48)49-24-26-5-1-2-6-31(26)44-38(49)54)35(51)43-32(7-3-4-12-41)36(52)47-19-17-46(18-20-47)27-8-13-42-14-9-27;/h1-2,5-6,8-9,13-14,21-22,28,32-33,50H,3-4,7,10-12,15-20,23-24,41H2,(H,43,51)(H,44,54)(H,45,53);1H/t32-,33+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJAWDDNZNYEKMO-XWIRJDCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)NC(CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)N[C@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)N[C@@H](CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H48Br2ClN9O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

906.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Olcegepant Hydrochloride: A Technical Guide to its CGRP Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of olcegepant (B1677202) hydrochloride for the Calcitonin Gene-Related Peptide (CGRP) receptor. Olcegepant (also known as BIBN4096BS) is a potent and selective, non-peptide CGRP receptor antagonist that has been instrumental in the validation of CGRP as a target for migraine therapy. This document details the quantitative binding data, the experimental protocols used to determine these values, and the associated signaling pathways.

Core Data Presentation: Quantitative Binding Affinity of Olcegepant

The binding affinity of olcegepant for the CGRP receptor has been determined through various in vitro studies, primarily utilizing radioligand binding assays. The data consistently demonstrates olcegepant's high affinity and selectivity for the human CGRP receptor.

| Species/Cell Line | Receptor Type | Ligand/Radioligand | Assay Type | Affinity Metric | Value (nM) | Reference |

| Human (SK-N-MC cells) | CGRP Receptor | Olcegepant / 125I-hCGRP | Competition Binding | Ki | 0.0144 | [1][2][3] |

| Human | CGRP1 Receptor | Olcegepant | Functional Assay | IC50 | 0.03 | [3][4][5][6] |

| Rat | CGRP Receptor | Olcegepant | Functional Assay | IC50 | 6.4 | [2][6] |

| Rat (spleen) | CGRP Receptor | Olcegepant / 125I-CGRP | Competition Binding | Ki | 3.4 | [1] |

Note: The Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. The relationship between these two values is defined by the Cheng-Prusoff equation.

Experimental Protocols: Determining Binding Affinity

The high-affinity binding of olcegepant to the CGRP receptor is typically quantified using competitive radioligand binding assays. Below is a detailed methodology based on commonly cited experiments.

Radioligand Competition Binding Assay Using SK-N-MC Cell Membranes

This protocol outlines the determination of the inhibition constant (Ki) of olcegepant by measuring its ability to displace a radiolabeled CGRP ligand from its receptor on membranes isolated from human neuroblastoma SK-N-MC cells, which endogenously express the human CGRP receptor.

a) Membrane Preparation:

-

Cell Culture: Human SK-N-MC cells are cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum, penicillin, and streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Harvesting: Once confluent, the cells are washed with phosphate-buffered saline (PBS) and harvested.

-

Homogenization: The cell pellet is resuspended in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) and homogenized using a Dounce or Polytron homogenizer.

-

Centrifugation: The homogenate is centrifuged at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Washing and Storage: The membrane pellet is washed with fresh lysis buffer, re-centrifuged, and the final pellet is resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay). The prepared membranes are aliquoted and stored at -80°C until use.

b) Binding Assay:

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and 0.2% bovine serum albumin (BSA).

-

Reaction Mixture: The assay is performed in a 96-well plate format with a final volume of 200-250 µL. Each well contains:

-

SK-N-MC cell membranes (typically 10-20 µg of protein).

-

A fixed concentration of radioligand, typically [125I]-hCGRP (human calcitonin gene-related peptide), at a concentration near its Kd value.

-

Varying concentrations of unlabeled olcegepant hydrochloride (the competitor).

-

-

Incubation: The plates are incubated for a sufficient period to reach equilibrium (e.g., 60-120 minutes) at room temperature or 30°C with gentle agitation.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding. The filters are then washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.

c) Data Analysis:

-

IC50 Determination: The data are plotted as the percentage of specific binding versus the log concentration of olcegepant. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value.

-

Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation :

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the CGRP receptor signaling pathway and the workflow of the competitive binding assay.

Caption: CGRP Receptor Signaling Pathway.

Caption: Competitive Radioligand Binding Assay Workflow.

Conclusion

This compound exhibits exceptionally high binding affinity for the human CGRP receptor, acting as a potent and selective antagonist. The quantitative data, primarily derived from radioligand binding assays with SK-N-MC cells, underscores its utility as a pharmacological tool and a foundational molecule in the development of anti-migraine therapeutics. The methodologies detailed herein provide a framework for the continued investigation of CGRP receptor antagonists, and the signaling pathway diagram offers a visual representation of the mechanism through which these antagonists exert their effects.

References

- 1. Gs alpha subunit - Wikipedia [en.wikipedia.org]

- 2. IC50 - Wikipedia [en.wikipedia.org]

- 3. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reactome | G alpha (s) activates adenylate cyclase [reactome.org]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Activation of the alpha subunit of Gs in intact cells alters its abundance, rate of degradation, and membrane avidity - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a New Migraine Therapy: A Technical Overview of BIBN 4096 BS (Olcegepant)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the discovery and development history of BIBN 4096 BS, also known as olcegepant (B1677202), the first non-peptide calcitonin gene-related peptide (CGRP) receptor antagonist. We will delve into the preclinical and clinical data that established the proof-of-concept for this therapeutic class in the acute treatment of migraine, presenting key quantitative findings in structured tables, detailing experimental methodologies, and illustrating critical pathways and processes through diagrams.

Discovery and Rationale: Targeting CGRP

The discovery of BIBN 4096 BS was rooted in the growing understanding of the role of CGRP in the pathophysiology of migraine. CGRP, a 37-amino acid neuropeptide, is a potent vasodilator and is released from trigeminal sensory neurons.[1][2] Elevated levels of CGRP were observed during migraine attacks, and infusion of CGRP could trigger migraine-like headaches, suggesting that antagonizing its receptor could be a viable therapeutic strategy.[3][4]

Researchers at Boehringer Ingelheim initiated a high-throughput screening campaign that led to the identification of dipeptide-like compounds with weak inhibitory activity at the CGRP receptor.[1] Through a process of lead optimization, BIBN 4096 BS emerged as a highly potent and selective antagonist for the human CGRP receptor.[1]

Preclinical Pharmacology

BIBN 4096 BS demonstrated a remarkable affinity and selectivity for the primate CGRP receptor in vitro.[1] Its development marked a significant step forward, offering a potential treatment for migraine without the vasoconstrictive effects associated with triptans, the standard of care at the time.[5][6]

In Vitro Characterization

Binding Affinity and Selectivity:

BIBN 4096 BS exhibited picomolar affinity for the human CGRP receptor.[1][7] Notably, it showed significant species selectivity, with a much higher affinity for primate receptors compared to those of rodents.[1] The compound was highly selective, showing no significant affinity for a panel of 75 other receptors and enzymes, including those for related peptides like calcitonin, amylin, and adrenomedullin.[1]

Table 1: In Vitro Affinity of BIBN 4096 BS

| Parameter | Species | Value | Reference |

| K_i | Human | 14.4 ± 6.3 pM | [1][7] |

| IC_50 | Human | 0.03 nM | [7] |

| IC_50 | Rat | 6.4 nM |

Functional Antagonism:

In functional assays, BIBN 4096 BS acted as a competitive antagonist, effectively blocking CGRP-induced relaxation in isolated human temporal and cerebral arteries.[7][8] This provided direct evidence of its ability to counteract the vasodilatory effects of CGRP in relevant human tissues.

In Vivo Studies

Preclinical in vivo experiments further validated the potential of BIBN 4096 BS. In a key study using marmoset monkeys, intravenous administration of BIBN 4096 BS dose-dependently inhibited the increase in facial blood flow caused by stimulation of the trigeminal ganglion, a model for neurogenic vasodilation.[1]

Table 2: In Vivo Efficacy of BIBN 4096 BS in Marmosets

| Dose (i.v.) | Inhibition of Neurogenic Vasodilation | Reference |

| ~3 µg/kg | 50% | [1] |

| 30 µg/kg | Almost complete blockade | [1] |

Importantly, BIBN 4096 BS did not show any intrinsic effects on basal blood pressure or heart rate at doses up to 1 mg/kg, highlighting its lack of vasoconstrictor activity.[1]

Clinical Development: Proof-of-Concept in Humans

The promising preclinical profile of BIBN 4096 BS led to its investigation in clinical trials for the acute treatment of migraine. A landmark Phase IIa multicenter, double-blind, randomized, placebo-controlled trial provided the first clinical evidence of the efficacy of a CGRP receptor antagonist.[3][9]

Phase IIa Clinical Trial

Methodology:

126 patients with acute migraine (with or without aura) were enrolled.[3][10] The study employed a group-sequential adaptive treatment-assignment design to minimize patient exposure to placebo and less effective doses.[3][9] Participants received a single 10-minute intravenous infusion of placebo or BIBN 4096 BS at doses ranging from 0.25 mg to 10 mg.[3][10] The primary endpoint was the response rate at 2 hours, defined as a reduction in headache severity from moderate or severe to mild or no pain.[3]

Results:

The 2.5 mg dose was identified as the most effective, with a response rate of 66% compared to 27% for placebo (P=0.001).[3][9] The drug also demonstrated superiority over placebo for most secondary endpoints, including pain-free rates at 2 hours, sustained response over 24 hours, and improvement in associated symptoms like nausea, photophobia, and phonophobia.[3][11] The onset of a meaningful effect was observed as early as 30 minutes after administration.[3]

Table 3: Efficacy of BIBN 4096 BS in a Phase IIa Migraine Trial (2.5 mg dose vs. Placebo)

| Endpoint (at 2 hours post-dose) | BIBN 4096 BS (2.5 mg) | Placebo | P-value | Reference |

| Headache Response Rate | 66% | 27% | 0.001 | [3][12] |

| Pain-Free Rate | Not explicitly stated for 2.5mg, but significant for the drug as a whole | Not explicitly stated for 2.5mg, but significant for the drug as a whole | <0.01 | [12] |

Safety and Tolerability:

BIBN 4096 BS was generally well-tolerated.[5] The overall rate of adverse events for the 2.5 mg dose was 25%, compared to 12% for placebo.[3][9] The most common side effect was mild paresthesia.[3] Crucially, no serious adverse events were reported.[3][11]

Table 4: Adverse Events in the Phase IIa Trial

| Group | Overall Adverse Event Rate | Most Frequent Adverse Event | Reference |

| BIBN 4096 BS (2.5 mg) | 25% | Paresthesia | [3][9] |

| BIBN 4096 BS (all doses) | 20% | Paresthesia | [3][9] |

| Placebo | 12% | - | [3][9] |

Mechanism of Action and Signaling Pathways

BIBN 4096 BS exerts its therapeutic effect by blocking the CGRP receptor, which is a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[13][14] By competitively inhibiting the binding of CGRP, BIBN 4096 BS prevents the activation of downstream signaling cascades that lead to vasodilation and neurogenic inflammation, key events in the generation of migraine pain.[2] Recent studies also suggest that CGRP receptor antagonism in the central nervous system can modulate synaptic transmission and neuronal activation through pathways involving PKC/ERK/CREB.[15]

References

- 1. Pharmacological profile of BIBN4096BS, the first selective small molecule CGRP antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Olcegepant, a non-peptide CGRP1 antagonist for migraine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. BIBN4096BS is a potent competitive antagonist of the relaxant effects of α-CGRP on human temporal artery: comparison with CGRP(8-37) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Modelling the anti-migraine effects of BIBN 4096 BS: a new calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Olcegepant - Novel Therapy for Acute Migraine - Clinical Trials Arena [clinicaltrialsarena.com]

- 12. Therapeutic effects and safety of olcegepant and telcagepant for migraine: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Calcitonin gene-related peptide receptor antagonist BIBN4096BS regulates synaptic transmission in the vestibular nucleus and improves vestibular function via PKC/ERK/CREB pathway in an experimental chronic migraine rat model - PMC [pmc.ncbi.nlm.nih.gov]

Olcegepant Hydrochloride: A CGRP Receptor Antagonist for Neurogenic Inflammation

Abstract: Neurogenic inflammation, a process driven by the release of neuropeptides from activated sensory nerves, is a key pathophysiological mechanism in migraine and other primary headaches.[1][2] Calcitonin Gene-Related Peptide (CGRP) is a potent vasodilator neuropeptide and a critical mediator in this process.[3][4] Its elevated levels during migraine attacks underscore its importance as a therapeutic target.[5] Olcegepant (B1677202) (BIBN4096BS) was the first potent, selective, non-peptide antagonist developed for the CGRP receptor, providing a crucial tool to investigate CGRP's role and a novel therapeutic strategy for acute migraine treatment.[6][7] This technical guide provides an in-depth analysis of olcegepant's mechanism of action, its pharmacological profile in attenuating neurogenic inflammation, and the key experimental protocols used to characterize its effects.

Introduction to Neurogenic Inflammation and CGRP

Neurogenic inflammation is an inflammatory response initiated by the activation of primary sensory neurons and the subsequent antidromic release of vasoactive neuropeptides, most notably CGRP and Substance P.[1] In the context of migraine, this process occurs within the trigeminovascular system, where activation of trigeminal ganglion neurons leads to the release of CGRP at dural blood vessels.[5][8]

The release of CGRP triggers a cascade of events:

-

Potent Vasodilation: CGRP acts on receptors on dural and cerebral arteries, causing significant vasodilation.[4][9]

-

Mast Cell Degranulation: CGRP can induce mast cells to release inflammatory mediators, further amplifying the inflammatory response.[8][9]

-

Plasma Protein Extravasation (PPE): Increased vascular permeability leads to the leakage of plasma proteins into the dural interstitium, a hallmark of neurogenic inflammation.[1][10]

-

Pain Signal Transmission: CGRP modulates nociceptive transmission at central synapses in the trigeminal nucleus caudalis, contributing to the sensitization of pain pathways and the perception of headache.[5][11]

Given its central role, antagonism of the CGRP receptor emerged as a promising therapeutic strategy to abort migraine attacks without the vasoconstrictor effects associated with triptans.[6][7] Olcegepant was a pioneering molecule in this class of drugs, known as "gepants".[7][12]

Mechanism of Action: CGRP Receptor Antagonism

Olcegepant exerts its therapeutic effect by acting as a competitive antagonist at the CGRP receptor.[13] The CGRP receptor is a heterodimer composed of the Calcitonin Receptor-Like Receptor (CLR), a G protein-coupled receptor, and a single-transmembrane domain protein called Receptor Activity-Modifying Protein 1 (RAMP1).[4] The combination of CLR and RAMP1 is essential for a functional CGRP receptor with high affinity for its ligand.

Upon binding of CGRP, the receptor complex activates the Gs alpha subunit of its associated G-protein, leading to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA phosphorylation of downstream targets in vascular smooth muscle cells ultimately results in vasodilation.[14]

Olcegepant competitively binds to the CGRP receptor, preventing CGRP from docking and initiating this signaling cascade.[15] By blocking the receptor, olcegepant effectively inhibits CGRP-mediated vasodilation and downstream inflammatory events.[13][]

Pharmacological Profile: Quantitative Data

Olcegepant is characterized by its high affinity and potency at the human CGRP receptor. Its pharmacological properties have been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Pharmacological Profile of Olcegepant

| Parameter | Species | Value | Description | Reference |

| Ki | Human | 14.4 pM | Inhibitor constant, a measure of binding affinity to the CGRP receptor. | [13] |

| IC50 | Human | 0.03 nM | Half maximal inhibitory concentration against CGRP1 receptor activity. | [13][][17] |

| Receptor Affinity | Human | ~150-fold higher than CGRP8-37 | Comparison to the first-generation peptidic CGRP antagonist. | [13][17] |

Table 2: Preclinical In Vivo Efficacy of Olcegepant

| Model | Species | Dose (i.v.) | Effect | Reference |

| Neurogenic Vasodilation | Marmoset | 1 - 30 µg/kg | Inhibition of CGRP-induced increase in facial blood flow. | [13] |

| Trigeminal Nociception | Rat | 900 µg/kg | 57% inhibition of capsaicin-induced Fos expression in the spinal trigeminal nucleus. | [11][13] |

| Systemic Hemodynamics | Pithed Rat | 1000 - 3000 µg/kg | Dose-dependent blockade of vasodepressor responses to sensory nerve stimulation. | [18][19] |

| Chronic Migraine Model | Rat | 2 mg/kg (i.p.) | Attenuation of nitroglycerin (NTG)-induced trigeminal hyperalgesia. | [8][20] |

Key Experimental Protocols

The characterization of olcegepant's role in neurogenic inflammation relies on established preclinical models. Below are detailed methodologies for key experiments.

CGRP Receptor Binding Assay

This assay quantifies the affinity of a compound for the CGRP receptor.

-

Objective: To determine the inhibitor constant (Ki) of olcegepant.

-

Methodology: A competitive radioligand binding assay is used.[21][22]

-

Membrane Preparation: Cell membranes are prepared from cells expressing CGRP receptors (e.g., human neuroblastoma SK-N-MC cells).[13]

-

Assay Components: The assay mixture includes the cell membranes, a radiolabeled CGRP ligand (e.g., ¹²⁵I-CGRP), and varying concentrations of unlabeled olcegepant.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters.[21]

-

Quantification: The radioactivity trapped on the filters is measured using a gamma counter.

-

Data Analysis: The data are used to generate a displacement curve, from which the IC50 (concentration of olcegepant that displaces 50% of the radioligand) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

-

In Vivo Model of Dural Plasma Protein Extravasation (PPE)

This model directly measures neurogenic inflammation in the dura mater, a key location for migraine pain initiation.

-

Objective: To assess olcegepant's ability to inhibit neurogenically-mediated vascular permeability.

-

Methodology:

-

Animal Preparation: Anesthetized rats or guinea pigs are used.[23] The femoral vein is cannulated for intravenous administration of substances.

-

Tracer Administration: A vascular tracer, such as Evans blue dye or ¹²⁵I-labeled bovine serum albumin (BSA), is injected intravenously.[23][24] This tracer binds to plasma albumin and will be measured as an indicator of protein leakage.

-

Pre-treatment: Animals are pre-treated with either vehicle or a specific dose of olcegepant.

-

Induction of Neurogenic Inflammation: The trigeminal ganglion is stimulated electrically, or a chemical irritant like capsaicin (B1668287) is applied to the dura, to induce the release of CGRP and other neuropeptides.[10][23]

-

Circulation and Perfusion: The tracer is allowed to circulate for a defined period. The animal is then systemically perfused with saline to remove the tracer from the vascular compartment.

-

Tissue Collection and Quantification: The dura mater is carefully dissected. If Evans blue was used, the dye is extracted from the tissue using a solvent (e.g., formamide) and quantified by measuring its absorbance with a spectrophotometer.[25] If ¹²⁵I-BSA was used, the radioactivity in the tissue is measured with a gamma counter.

-

Analysis: The amount of extravasated tracer in the olcegepant-treated group is compared to the vehicle-treated group to determine the percentage of inhibition.

-

Clinical Significance and Conclusion

Preclinical studies robustly demonstrated olcegepant's ability to inhibit CGRP-mediated neurogenic vasodilation and inflammation.[13][18] These findings were translated into clinical trials where intravenously administered olcegepant was shown to be effective in the acute treatment of migraine attacks, providing crucial proof-of-concept for CGRP receptor antagonism as a viable therapeutic strategy.[7][12] In a Phase II trial, olcegepant reduced headache severity in a significant portion of migraine sufferers and was well-tolerated.[7] A subsequent meta-analysis confirmed its efficacy.[14][26]

While olcegepant itself was not developed for oral use due to limited bioavailability, its success paved the way for the development of a new class of oral CGRP antagonists (gepants) and monoclonal antibodies targeting the CGRP pathway, which have since revolutionized migraine treatment.[3][7][27]

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. scholars.mssm.edu [scholars.mssm.edu]

- 3. Calcitonin gene-related peptide (CGRP): role in migraine pathophysiology and therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JCI - Meningeal lymphatic CGRP signaling governs pain via cerebrospinal fluid efflux and neuroinflammation in migraine models [jci.org]

- 5. scienceofmigraine.com [scienceofmigraine.com]

- 6. RePub, Erasmus University Repository: Calcitonin gene-related peptide and its role in migraine pathophysiology [repub.eur.nl]

- 7. Olcegepant, a non-peptide CGRP1 antagonist for migraine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antagonism of CGRP Receptor: Central and Peripheral Mechanisms and Mediators in an Animal Model of Chronic Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calcitonin gene-related peptide differentially regulates gene and protein expression in trigeminal glia cells: Findings from array analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plasma protein extravasation induced in the rat dura mater by stimulation of the parasympathetic sphenopalatine ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Calcitonin gene-related peptide receptor antagonist olcegepant acts in the spinal trigeminal nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Olcegepant - Novel Therapy for Acute Migraine - Clinical Trials Arena [clinicaltrialsarena.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Frontiers | Network Meta-Analysis of Calcitonin Gene-Related Peptide Receptor Antagonists for the Acute Treatment of Migraine [frontiersin.org]

- 15. par.nsf.gov [par.nsf.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Olcegepant blocks neurogenic and non‐neurogenic CGRPergic vasodepressor responses and facilitates noradrenergic vasopressor responses in pithed rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Olcegepant blocks neurogenic and non-neurogenic CGRPergic vasodepressor responses and facilitates noradrenergic vasopressor responses in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Characterization of CGRP receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Neurogenically mediated leakage of plasma protein occurs from blood vessels in dura mater but not brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Therapeutic effects and safety of olcegepant and telcagepant for migraine: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. vjneurology.com [vjneurology.com]

Olcegepant's In Vivo Antagonism of CGRP-Mediated Vasodilation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of Olcegepant, a first-generation calcitonin gene-related peptide (CGRP) receptor antagonist, on CGRP-mediated vasodilation. Olcegepant (formerly BIBN4096BS) was a pioneering intravenous drug in the class of "gepants" developed for the acute treatment of migraine.[1][2] Its mechanism of action revolves around blocking the potent vasodilatory effects of CGRP, a neuropeptide implicated in the pathophysiology of migraine.[2][3] This document details the key experimental findings, methodologies, and signaling pathways associated with Olcegepant's in vivo activity.

Core Mechanism of Action

CGRP is a highly potent vasodilator peptide released from sensory nerve endings, particularly within the trigeminal vascular system.[3] Upon release, CGRP binds to its receptor, a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), primarily located on vascular smooth muscle cells.[4] This interaction triggers a signaling cascade that leads to vasodilation. Olcegepant is a selective, non-peptide antagonist that competitively binds to the CGRP receptor, thereby preventing CGRP from exerting its vasodilatory effects.[1]

Signaling Pathway of CGRP-Mediated Vasodilation and Olcegepant Inhibition

The binding of CGRP to its receptor on vascular smooth muscle cells initiates an intracellular signaling cascade, primarily through the activation of adenylate cyclase.[2] This leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). PKA activation results in the opening of ATP-sensitive potassium (K-ATP) channels and the sequestration of intracellular calcium, leading to smooth muscle relaxation and vasodilation. Some evidence also suggests a role for nitric oxide (NO) in CGRP-induced vasodilation in humans.[5] Olcegepant blocks the initial step of this pathway by preventing CGRP from binding to its receptor.

Quantitative Data on In Vivo Effects

The in vivo efficacy of Olcegepant has been demonstrated across various animal models and in human studies, primarily by measuring its ability to inhibit CGRP-induced changes in blood flow and blood pressure.

Table 1: Effect of Olcegepant on CGRP-Induced Vasodilation in Animal Models

| Animal Model | Parameter Measured | CGRP Challenge | Olcegepant Dose | % Inhibition / Effect | Reference |

| Pithed Rat | Vasodepressor Response | Electrical Stimulation | 300-3000 µg/kg i.v. | Dose-dependent blockade | [1] |

| Pithed Rat | Vasodepressor Response | Rat α-CGRP | 300-3000 µg/kg i.v. | Dose-dependent blockade | [1] |

| Marmoset | Facial Blood Flow | Trigeminal Nerve Stimulation | 3-30 µg/kg i.v. | 47-100% inhibition | [2] |

| Mouse | Dermal Vasodilation (Capsaicin-induced) | Topical Capsaicin (B1668287) | Not specified | Robust inhibition | [6] |

| Mouse | Cerebral Blood Flow (Ischemia model) | Middle Cerebral Artery Occlusion | 1 mg/kg | Worsened blood flow deficit | [7][8] |

Table 2: Human Studies on Olcegepant and CGRP-Mediated Vasodilation

| Study Type | Parameter Measured | CGRP Challenge | Olcegepant Dose | Effect | Reference |

| Clinical Trial | Migraine Treatment | Endogenous (Migraine Attack) | 2.5 mg i.v. | Effective in acute migraine treatment | [2] |

| Healthy Volunteers | Cerebral Blood Flow, Artery Diameter | None (Resting) | Not specified | No effect on resting parameters | [9] |

Detailed Experimental Protocols

The following are representative experimental protocols used to evaluate the in vivo effects of Olcegepant on CGRP-mediated vasodilation.

Pithed Rat Model for Systemic Hemodynamics

This model is used to assess the direct vascular effects of substances without the influence of the central nervous system.

Objective: To determine the effect of Olcegepant on vasodepressor responses induced by endogenous (neurogenic) and exogenous CGRP.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats (300-350g) are anesthetized, and the brain is pithed by inserting a rod through the orbit and foramen magnum (B12768669) into the vertebral canal. The animals are then artificially ventilated.

-

Instrumentation: The carotid artery is cannulated for continuous blood pressure monitoring, and the jugular vein is cannulated for drug administration.

-

Experimental Procedure:

-

The vasopressor autonomic outflow is blocked with hexamethonium.

-

A sustained increase in diastolic blood pressure is induced with a continuous infusion of methoxamine.

-

Neurogenic vasodilation is induced by electrical stimulation of the spinal cord (T9-T12), which releases CGRP from perivascular sensory nerves.

-

Exogenous CGRP (rat α-CGRP) is administered via intravenous bolus injections to induce vasodilation.

-

Olcegepant is administered intravenously at various doses (e.g., 300, 1000, 3000 µg/kg) prior to the CGRP challenges.

-

-

Data Analysis: The magnitude of the vasodepressor responses (decrease in blood pressure) before and after Olcegepant administration is measured and compared to determine the inhibitory effect.[1]

Capsaicin-Induced Dermal Blood Flow Model

This non-invasive model is used to assess the antagonism of CGRP release and its vasodilatory effects in the skin.

Objective: To evaluate the ability of Olcegepant to inhibit CGRP-mediated dermal vasodilation.

Methodology:

-

Animal Preparation: C57/BL6J mice are used. The antagonist (Olcegepant) or vehicle is administered, typically via subcutaneous injection.

-

Anesthesia and Measurement: After a short period (e.g., 10 minutes), the mice are anesthetized. Dermal blood flow is measured using a laser Doppler flowmeter, often on the ear.

-

Induction of Vasodilation: A solution of capsaicin is applied topically to the measurement area. Capsaicin activates sensory nerves, causing the release of CGRP and subsequent vasodilation.

-

Data Analysis: The increase in dermal blood flow following capsaicin application is recorded over time. The response in Olcegepant-treated animals is compared to that in vehicle-treated animals to quantify the inhibition of vasodilation.[6] This model has also been adapted for use in humans to test oral CGRP antagonists like telcagepant (B1682995).[2][10]

Concluding Remarks

The in vivo data conclusively demonstrate that Olcegepant is a potent and effective antagonist of CGRP-mediated vasodilation. It dose-dependently blocks the effects of both endogenous and exogenous CGRP in various preclinical models.[1] While Olcegepant itself did not proceed to market, its development was a critical proof-of-concept for the therapeutic potential of CGRP receptor antagonism in migraine.[2] It is important to note, however, that CGRP-mediated vasodilation can be a protective mechanism in ischemic conditions. Studies in mouse models of stroke have shown that Olcegepant can worsen cerebral blood flow deficits and increase infarct size, highlighting a potential cardiovascular risk in patients with or at risk of ischemic events.[7][8][11] This underscores the need for careful patient selection and cardiovascular safety monitoring for all CGRP-targeting therapies.

References

- 1. Olcegepant blocks neurogenic and non‐neurogenic CGRPergic vasodepressor responses and facilitates noradrenergic vasopressor responses in pithed rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of capsaicin-induced increase in dermal blood flow by the oral CGRP receptor antagonist, telcagepant (MK-0974) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antagonism of CGRP Receptor: Central and Peripheral Mechanisms and Mediators in an Animal Model of Chronic Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Calcitonin Gene-Related Peptide (CGRP) Interfering Migraine Therapies and Stroke—A Review [mdpi.com]

- 5. Calcitonin gene-related peptide: exploring its vasodilating mechanism of action in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Anti-migraine Calcitonin Gene-Related Peptide Receptor Antagonists Worsen Cerebral Ischemic Outcome in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The potent calcitonin gene-related peptide receptor antagonist, telcagepant, does not affect nitroglycerin-induced vasodilation in healthy men - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of capsaicin-induced increase in dermal blood flow by the oral CGRP receptor antagonist, telcagepant (MK-0974) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Pharmacokinetics and pharmacodynamics of Olcegepant hydrochloride

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Olcegepant (B1677202) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olcegepant hydrochloride (formerly BIBN4096BS) is a potent and selective, non-peptide competitive antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2] Developed for the acute treatment of migraine, it represents a significant advancement in understanding the role of CGRP in migraine pathophysiology.[3][4] Olcegepant is administered intravenously due to its low oral bioavailability.[5] This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Olcegepant, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Pharmacodynamics

Olcegepant exerts its therapeutic effect by blocking the action of CGRP, a neuropeptide implicated in the vasodilation and neurogenic inflammation associated with migraine attacks.[6]

Mechanism of Action

CGRP mediates its effects through a G-protein coupled receptor, which, upon activation, triggers downstream signaling cascades involving adenylyl cyclase and mitogen-activated protein kinases (MAPK).[7][8] Olcegepant competitively binds to the CGRP receptor, preventing CGRP from binding and initiating these signaling events, thereby mitigating the physiological changes that lead to migraine pain.[1][9]

Receptor Binding and Potency

Olcegepant demonstrates high affinity and potency for the human CGRP receptor.[1] Quantitative measures of its pharmacodynamic activity are summarized in the table below.

| Parameter | Value | Species/System | Reference |

| Ki | 14.4 ± 6.3 pM | Human CGRP Receptor | [1] |

| IC50 | 0.03 nM | Human CGRP1 Receptor | [1] |

Table 1: Pharmacodynamic Parameters of Olcegepant

Preclinical and Clinical Efficacy

In preclinical studies, Olcegepant has been shown to effectively inhibit CGRP-induced vasodilation in various animal models.[1][2] For instance, in marmoset monkeys, intravenous doses between 1 and 30 μg/kg inhibited the effects of CGRP on facial blood flow.[1] Furthermore, it has been shown to reduce mechanical allodynia in rat models of neuropathic pain.[1]

A Phase II clinical trial demonstrated that Olcegepant is an effective and well-tolerated treatment for acute migraine.[2][3] The trial showed a significant reduction in headache severity compared to placebo.[3]

Pharmacokinetics

The clinical use of Olcegepant is defined by its intravenous route of administration, a necessity due to its poor oral absorption.

Absorption and Bioavailability

Animal studies have revealed a low oral bioavailability of less than 1% in rats and dogs.[5] This has necessitated its development as an intravenous formulation for clinical applications.

Distribution, Metabolism, and Excretion

Following intravenous administration in healthy volunteers, Olcegepant exhibits multicompartmental disposition characteristics.[10] Key pharmacokinetic parameters from a single intravenous dose study are presented below.

| Parameter | Value (at 5-10 mg dose) | Unit | Reference |

| Total Plasma Clearance (CL) | ~12 | L/h | [10] |

| Volume of Distribution (Vss) | ~20 | L | [10] |

| Terminal Half-life (t1/2) | ~2.5 | h | [10] |

| Renal Clearance (CLR) | ~2 | L/h | [10] |

Table 2: Human Pharmacokinetic Parameters of Olcegepant (Intravenous Administration)

The mean renal clearance suggests that renal excretion of the unchanged drug is a minor elimination pathway.[10]

Experimental Protocols

CGRP Receptor Signaling Assay

This protocol outlines a general method for assessing the effect of Olcegepant on CGRP-induced intracellular signaling.

Objective: To determine the inhibitory effect of Olcegepant on CGRP-stimulated signaling pathways (e.g., cAMP, CREB, p38, ERK) in a cell-based assay.[7][8]

Materials:

-

This compound.

-

Human α-CGRP.

-

Cell culture reagents.

-

Assay kits for cAMP, phosphorylated CREB, p38, and ERK.

Procedure:

-

Cell Culture: Culture Cos7 cells expressing the human CGRP receptor under standard conditions.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of Olcegepant for a specified period.

-

CGRP Stimulation: Add a fixed concentration of human α-CGRP to stimulate the receptors.

-

Lysis and Analysis: After incubation, lyse the cells and quantify the levels of intracellular signaling molecules (cAMP, pCREB, pp38, pERK) using appropriate assay kits.

-

Data Analysis: Determine the IC50 value of Olcegepant for the inhibition of each signaling pathway.

In Vivo Model of Neurogenic Vasodilation

This protocol describes a general approach to evaluate the in vivo efficacy of Olcegepant in a preclinical model.

Objective: To assess the ability of Olcegepant to inhibit neurogenic vasodilation in an animal model.[1]

Materials:

-

Marmoset monkeys or rats.[1]

-

This compound for intravenous administration.

-

Anesthetic agents.

-

Equipment for trigeminal ganglion stimulation and measurement of facial blood flow.[1]

Procedure:

-

Animal Preparation: Anesthetize the animal and surgically prepare for trigeminal ganglion stimulation and blood flow measurement.

-

Baseline Measurement: Record baseline facial blood flow.

-

Olcegepant Administration: Administer a single intravenous dose of Olcegepant.

-

Trigeminal Stimulation: After a set time, electrically stimulate the trigeminal ganglion to induce CGRP release and subsequent vasodilation.

-

Blood Flow Measurement: Continuously monitor and record facial blood flow during and after stimulation.

-

Data Analysis: Compare the change in blood flow in Olcegepant-treated animals to a vehicle control group to determine the percentage of inhibition.

Bioanalytical Method for Olcegepant Quantification

Objective: To accurately quantify the concentration of Olcegepant in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle: LC-MS/MS offers high sensitivity and selectivity for the quantification of drugs in biological matrices. While a specific detailed protocol for Olcegepant is not publicly available, a general workflow can be described based on similar assays for other CGRP antagonists.[11][12]

Procedure Outline:

-

Sample Preparation: Extract Olcegepant from plasma samples using protein precipitation or liquid-liquid extraction.[11][12]

-

Chromatographic Separation: Separate Olcegepant from endogenous plasma components using a suitable C18 reversed-phase HPLC column with an appropriate mobile phase.[11][12]

-

Mass Spectrometric Detection: Detect and quantify Olcegepant and its internal standard using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[11][12]

-

Calibration and Quantification: Generate a calibration curve using standards of known Olcegepant concentrations to quantify the drug in the study samples.

Visualizations

CGRP Signaling Pathway and Olcegepant Inhibition

Caption: CGRP signaling pathway and the inhibitory action of Olcegepant.

Experimental Workflow for a Pharmacokinetic Study

Caption: General workflow for a clinical pharmacokinetic study of Olcegepant.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Olcegepant, a non-peptide CGRP1 antagonist for migraine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Olcegepant - Novel Therapy for Acute Migraine - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. History and Review of anti-Calcitonin Gene-Related Peptide (CGRP) Therapies: From Translational Research to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. CGRP receptor antagonist activity of olcegepant depends on the signalling pathway measured - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Research Portal [iro.uiowa.edu]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Safety, tolerability and pharmacokinetics of BIBN 4096 BS, the first selective small molecule calcitonin gene-related peptide receptor antagonist, following single intravenous administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

Olcegepant Hydrochloride: A Technical Guide for CGRP Pathway Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of olcegepant (B1677202) hydrochloride (also known as BIBN4096BS) as a pivotal research tool for investigating the calcitonin gene-related peptide (CGRP) signaling pathway. Olcegepant is a potent, selective, and non-peptide antagonist of the CGRP receptor, making it an invaluable asset for in vitro and in vivo studies aimed at understanding the physiological and pathophysiological roles of CGRP, particularly in the context of migraine and other pain disorders.

Mechanism of Action

Olcegepant exerts its effects by competitively binding to the CGRP receptor, thereby preventing the binding of the endogenous CGRP neuropeptide.[1][2][3] The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR), a G protein-coupled receptor, and the receptor activity-modifying protein 1 (RAMP1).[4][5][6][7] Upon activation by CGRP, the receptor primarily couples to the Gαs subunit, leading to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7][8] This signaling cascade is implicated in a variety of physiological processes, including vasodilation and the transmission of pain signals.[5][8] Olcegepant effectively blocks these downstream effects by inhibiting the initial binding of CGRP to its receptor.[1][2]

Interestingly, research suggests that the antagonist activity of olcegepant can be dependent on the specific signaling pathway being measured.[9][10][11] While it is a potent antagonist of cAMP accumulation, its potency can differ when assessing other downstream signaling molecules like CREB phosphorylation.[9][10] Furthermore, olcegepant has been shown to have some affinity for the amylin 1 (AMY1) receptor, although it is significantly more selective for the CGRP receptor.[9][10]

Quantitative Data on Olcegepant Potency and Selectivity

The following table summarizes the key quantitative parameters that define the potency and selectivity of olcegepant hydrochloride at the CGRP receptor.

| Parameter | Species | Value | Assay Type | Reference |

| IC50 | Human | 0.03 nM | CGRP1 Receptor Binding | [1][2][12][] |

| Ki | Human | 14.4 pM | CGRP Receptor Binding | [1][2] |

| pA2 | Human | 11.2 | CGRP-induced cAMP production in SK-N-MC cells | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing olcegepant to probe the CGRP pathway.

In Vitro Radioligand Binding Assay

This protocol is designed to determine the binding affinity of olcegepant for the CGRP receptor.

Materials:

-

Cell membranes from SK-N-MC cells (endogenously expressing the CGRP receptor) or a cell line recombinantly expressing the human CGRP receptor.

-

[125I]-hCGRP (radioligand)

-

This compound

-

Binding buffer: 10 mM HEPES, 5 mM MgCl2, 0.2% Bovine Serum Albumin (BSA), pH 7.4

-

Wash buffer: Ice-cold binding buffer

-

GF/B glass fiber filter plates

-

Polyethyleneimine (PEI)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Pre-treat the GF/B filter plates with 0.5% PEI for at least 3 hours to reduce non-specific binding.

-

In a 96-well plate, combine cell membranes (typically 25 µg of protein), [125I]-hCGRP (at a concentration near its Kd, e.g., 10 pM), and varying concentrations of olcegepant.

-

For determining non-specific binding, use a high concentration of unlabeled CGRP or olcegepant (e.g., 1 µM).

-

Incubate the plate at room temperature for 3 hours with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the pre-treated GF/B filter plates using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry completely.

-

Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the Ki or IC50 value of olcegepant. The Cheng-Prusoff equation can be used to calculate the Ki from the IC50.[12]

In Vitro cAMP Accumulation Assay

This functional assay measures the ability of olcegepant to inhibit CGRP-induced cAMP production.

Materials:

-

SK-N-MC cells or other suitable cells expressing the CGRP receptor.

-

Cell culture medium

-

Human α-CGRP

-

This compound

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

Procedure:

-

Seed the cells in a 96-well plate and grow to confluency.

-

On the day of the experiment, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor and incubate for a short period (e.g., 30 minutes) to prevent cAMP degradation.

-

Add varying concentrations of olcegepant to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of human α-CGRP (typically at its EC80) and incubate for a specified time (e.g., 15-30 minutes).

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the chosen detection method.

-

Plot the cAMP concentration against the log concentration of olcegepant and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Nitroglycerin (NTG)-Induced Hyperalgesia Model in Rodents

This model is used to assess the efficacy of olcegepant in a preclinical model of migraine.

Materials:

-

Male Sprague-Dawley rats or C57BL/6J mice.

-

Nitroglycerin (NTG) solution

-

This compound solution

-

Vehicle control (e.g., saline or DMSO)

-

Von Frey filaments for assessing mechanical allodynia.

Procedure:

-

Habituate the animals to the testing environment and the von Frey filaments for several days before the experiment.

-

On the day of the experiment, administer NTG (e.g., 5-10 mg/kg, intraperitoneally) to induce a state of hyperalgesia.[14][15]

-

Administer olcegepant (e.g., 0.25-2 mg/kg, intraperitoneally or intravenously) or vehicle either before or after the NTG injection.[14][15][16]

-

At various time points after NTG administration (e.g., 2, 4, 6 hours), assess the mechanical withdrawal threshold of the animals using the von Frey up-down method on the periorbital or hind paw region.

-

A significant increase in the withdrawal threshold in the olcegepant-treated group compared to the vehicle-treated group indicates an anti-hyperalgesic effect.

In Vivo Capsaicin-Induced Dermal Vasodilation Model

This model evaluates the ability of olcegepant to block neurogenic vasodilation.

Materials:

-

Mice (e.g., C57/BL6J)

-

Capsaicin (B1668287) solution

-

This compound solution

-

Vehicle control

-

Laser Doppler flowmetry or similar device to measure blood flow.

Procedure:

-

Anesthetize the animals.

-

Administer olcegepant or vehicle via a suitable route (e.g., subcutaneous or intravenous injection).[17]

-

After a pre-determined time, apply a solution of capsaicin topically to a specific skin area (e.g., the ear) to induce CGRP release and subsequent vasodilation.[17][18]

-

Measure the changes in dermal blood flow using laser Doppler flowmetry.

-

A significant reduction in the capsaicin-induced increase in blood flow in the olcegepant-treated group compared to the vehicle group demonstrates the antagonist effect on neurogenic vasodilation.[18]

Visualizing the CGRP Pathway and Olcegepant's Role

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: The CGRP signaling pathway, initiated by CGRP binding to its receptor.

Caption: Olcegepant competitively antagonizes the CGRP receptor.

Caption: A typical workflow for an in vitro CGRP antagonism assay.

Conclusion

This compound remains a cornerstone research tool for the elucidation of the CGRP pathway's role in health and disease. Its high potency and selectivity, coupled with its efficacy in a range of established in vitro and in vivo models, provide researchers with a reliable means to dissect the molecular and physiological consequences of CGRP receptor blockade. While its clinical development was halted due to poor oral bioavailability, its utility in a research setting is undisputed.[19][20] This guide provides a foundational understanding and practical protocols to empower researchers in their exploration of CGRP-mediated mechanisms and the development of novel therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. CGRP Receptor Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scienceofmigraine.com [scienceofmigraine.com]

- 6. CGRP Receptor Signalling Pathways. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. Calcitonin gene-related peptide - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Research Portal [iro.uiowa.edu]

- 10. CGRP receptor antagonist activity of olcegepant depends on the signalling pathway measured - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CGRP receptor antagonist activity of olcegepant depends on the signalling pathway measured - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

- 14. Antagonism of CGRP Receptor: Central and Peripheral Mechanisms and Mediators in an Animal Model of Chronic Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. No additive effect of combining sumatriptan and olcegepant in the GTN mouse model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. No central action of CGRP antagonising drugs in the GTN mouse model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Therapeutic effects and safety of olcegepant and telcagepant for migraine: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. par.nsf.gov [par.nsf.gov]

Chemical structure and properties of Olcegepant hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olcegepant (B1677202) hydrochloride, also known as BIBN 4096, is a potent and selective, non-peptide competitive antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2][3] It was one of the first small molecule CGRP receptor antagonists to be investigated for the acute treatment of migraine.[2][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of Olcegepant hydrochloride, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a complex synthetic molecule. Its structure and key physicochemical properties are summarized below.

Chemical Structure:

-

IUPAC Name: N-[(1R)-2-[[(1S)-5-Amino-1-[[4-(pyridin-4-yl)piperazin-1-yl]carbonyl]pentyl]amino]-1-(3,5-dibromo-4-hydroxybenzyl)-2-oxoethyl]-4-(2-oxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxamide hydrochloride

-

Chemical Formula: C₃₈H₄₇Br₂N₉O₅ · HCl[2]

-

Molecular Weight: 906.11 g/mol (hydrochloride salt)[2]

-

CAS Number: 586368-06-1 (hydrochloride), 204697-65-4 (free base)[3][5]

Physicochemical Properties:

| Property | Value | Reference |

| Physical State | Solid | |

| Solubility | Soluble in DMSO | [6] |

| pKa | Data not publicly available | |

| LogP | 5.48050 | [7] |

Mechanism of Action: CGRP Receptor Antagonism

Olcegepant exerts its therapeutic effect by blocking the CGRP receptor, thereby inhibiting the actions of CGRP. CGRP is a 37-amino acid neuropeptide that plays a crucial role in the pathophysiology of migraine.[2] It is released from trigeminal nerve endings and causes vasodilation of cranial blood vessels and neurogenic inflammation, both of which are thought to contribute to migraine pain.[2] By antagonizing the CGRP receptor, Olcegepant prevents these downstream effects.

CGRP Signaling Pathway:

The binding of CGRP to its receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, contributing to vasodilation and pain signaling.

Pharmacological Properties

Olcegepant is a highly potent CGRP receptor antagonist with a high affinity for the human CGRP receptor.

In Vitro Pharmacology:

| Parameter | Value | Cell Line/Tissue | Reference |

| IC₅₀ | 0.03 nM | Human CGRP1 Receptor | [3][5] |

| Kᵢ | 14.4 pM | Human CGRP Receptor | [3][5] |

In Vivo Pharmacology:

Preclinical studies in animal models have demonstrated the efficacy of Olcegepant in inhibiting CGRP-induced effects. In marmoset monkeys, intravenous administration of Olcegepant (1-30 µg/kg) inhibited the increase in facial blood flow induced by trigeminal ganglion stimulation.[5] In rats, Olcegepant has been shown to reduce mechanical allodynia.[5]

Experimental Protocols

Synthesis:

A specific, detailed synthesis protocol for Olcegepant is not publicly available. The synthesis of structurally related CGRP antagonists often involves multi-step organic synthesis, including peptide couplings and the formation of heterocyclic ring systems. For a general understanding of the synthetic strategies for CGRP receptor antagonists, researchers can refer to patents and publications on related compounds.

CGRP Receptor Binding Assay (General Protocol):

This assay is used to determine the affinity of a compound for the CGRP receptor. A common method is a competitive radioligand binding assay.

cAMP Functional Assay (General Protocol):

This assay measures the ability of a compound to inhibit CGRP-stimulated cAMP production, providing a measure of its functional antagonist activity.

-

Cell Culture: Cells expressing the CGRP receptor (e.g., SK-N-MC cells) are cultured in appropriate media.

-

Assay Preparation: Cells are seeded in multi-well plates and incubated.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of Olcegepant.

-

CGRP Stimulation: CGRP is added to the wells to stimulate cAMP production.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, ELISA).

-

Data Analysis: The concentration-response curves are plotted to determine the IC₅₀ of Olcegepant for the inhibition of CGRP-stimulated cAMP production.[8]

Clinical Efficacy

A meta-analysis of a randomized, double-blind, placebo-controlled Phase II clinical trial evaluated the efficacy of a 2.5 mg intravenous dose of Olcegepant for the acute treatment of migraine.[9]

Clinical Trial Results (Phase II):

| Outcome (at 2 hours post-dose) | Odds Ratio (OR) vs. Placebo | 95% Confidence Interval (CI) | p-value | Reference |

| Pain Relief | 5.21 | 1.91 - 14.2 | < 0.01 | [9] |

| Pain-Free | 31.11 | 3.80 - 254.98 | < 0.01 | [9] |

These results indicate that Olcegepant is significantly more effective than placebo in providing pain relief and achieving a pain-free state in patients with acute migraine.[9]

Safety and Tolerability

In the Phase II trial, Olcegepant was generally well-tolerated.[2] The incidence of adverse events was not significantly different from placebo.[9]

Conclusion

This compound is a pioneering molecule in the development of CGRP receptor antagonists for migraine treatment. Its high potency and selectivity for the CGRP receptor have been demonstrated in both preclinical and clinical studies. While its development was not pursued for an oral formulation, the research on Olcegepant has been instrumental in validating the CGRP receptor as a key target for migraine therapy and has paved the way for the development of newer generations of CGRP antagonists. This technical guide provides a foundational understanding of Olcegepant's chemical and pharmacological characteristics, which can serve as a valuable resource for ongoing research in the field of migraine and CGRP-related disorders.

References

- 1. CGRP receptor activity in mice with global expression of human receptor activity modifying protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Olcegepant | C38H47Br2N9O5 | CID 6918509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Olcegepant - Novel Therapy for Acute Migraine - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Olcegepant | CAS#:204697-65-4 | Chemsrc [chemsrc.com]

- 8. Characterization and effects on cAMP accumulation of adrenomedullin and calcitonin gene-related peptide (CGRP) receptors in dissociated rat spinal cord cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic effects and safety of olcegepant and telcagepant for migraine: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Olcegepant Hydrochloride In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olcegepant (also known as BIBN4096BS) is a potent and selective non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2][3][4][] CGRP is a neuropeptide implicated in the pathophysiology of migraine through its role in vasodilation and neurogenic inflammation.[4] Olcegepant competitively antagonizes the CGRP receptor, thereby mitigating these effects.[1][4] This document provides detailed protocols for key in vitro cell-based assays to characterize the pharmacological activity of Olcegepant hydrochloride. These assays are crucial for understanding its mechanism of action and determining its potency and selectivity.

Data Presentation

Table 1: Pharmacological Profile of Olcegepant

| Parameter | Value | Cell Line | Assay Type |

| IC50 | 0.02 nM - 0.03 nM | SK-N-MC | CGRP-stimulated cAMP production[1][2] |

| Ki | 14.4 ± 6.3 pM | Human CGRP receptors | Radioligand binding[1] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by Olcegepant and the general workflow for the in vitro assays.

References

Application Notes and Protocols: Olcegepant Hydrochloride in In Vivo Rat Migraine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of olcegepant (B1677202) hydrochloride, a potent and selective CGRP receptor antagonist, in established in vivo rat models of migraine. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy of olcegepant and other CGRP antagonists.

CGRP Signaling Pathway in Migraine

Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that plays a crucial role in the pathophysiology of migraine.[1] During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation of cranial blood vessels and transmission of pain signals.[1][2][3] CGRP exerts its effects by binding to the CGRP receptor, a G protein-coupled receptor.[3] This binding initiates a cascade of intracellular events, contributing to neurogenic inflammation and the sensitization of pain pathways, which are characteristic of migraine.[1][2] Olcegepant hydrochloride is a non-peptide antagonist that selectively blocks the CGRP receptor, thereby inhibiting the downstream effects of CGRP and alleviating migraine-like symptoms.

Quantitative Data Summary

The following tables summarize the effective doses of this compound reported in various in vivo rat migraine models.

Table 1: Intraperitoneal (i.p.) Administration of this compound

| Rat Model | Dose of Olcegepant HCl | Key Findings | Reference |

| Spontaneous Trigeminal Allodynia | 1 mg/kg | Effectively alleviated periorbital mechanical hypersensitivity. | [4][5] |

| Nitroglycerin-Induced Migraine | 2 mg/kg | Attenuated trigeminal hyperalgesia in the orofacial formalin test. |

Table 2: Intravenous (i.v.) Administration of this compound

| Rat Model | Dose of Olcegepant HCl | Key Findings | Reference |

| Pithed Rat Model | 300 µg/kg | Initiated blockade of vasodepressor responses to sensory nerve stimulation. | [6] |

| Capsaicin-Induced Trigeminal Activity | 900 µg/kg | Inhibited capsaicin-induced expression of Fos in the spinal trigeminal nucleus by 57%. | [7] |

| Pithed Rat Model | 1000 µg/kg | Dose-dependently blocked vasodepressor responses to sensory nerve stimulation and exogenous α-CGRP. | [6] |

| Pithed Rat Model | 3000 µg/kg | Dose-dependently blocked vasodepressor responses to sensory nerve stimulation and exogenous α-CGRP. | [6] |

Experimental Protocols

Preparation of this compound Solution

For in vivo studies, this compound can be prepared as follows:

-

For Intraperitoneal (i.p.) Injection: Dissolve this compound in sterile 0.9% saline to the desired concentration.

-

For Intravenous (i.v.) Injection: Initially dissolve this compound in a small volume of 1 N HCl. Subsequently, dilute with bidistilled water and adjust the pH to approximately 6.5-7.0 with 1 N NaOH.

Nitroglycerin-Induced Migraine Model Protocol

This model is widely used to induce migraine-like symptoms in rats.

Methodology:

-

Animal Acclimatization: House male Sprague-Dawley rats (200-250g) in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.

-

Baseline Testing: Prior to any treatment, establish baseline sensory thresholds using the Von Frey test to measure mechanical allodynia.

-

Drug Administration: Administer this compound (e.g., 2 mg/kg, i.p.) or the corresponding vehicle to the respective groups of rats.

-

Migraine Induction: Thirty minutes after olcegepant or vehicle administration, induce migraine-like symptoms by injecting nitroglycerin (10 mg/kg, i.p.).

-

Behavioral Assessment: Two hours after the nitroglycerin injection, assess the development of mechanical allodynia using the Von Frey test.

-

Data Analysis: Compare the paw withdrawal thresholds between the different treatment groups to evaluate the efficacy of olcegepant.

Spontaneous Trigeminal Allodynia (STA) Rat Model Protocol

The STA rat model is a unique inbred strain that exhibits spontaneous cephalic hyperalgesia, mimicking a chronic migraine-like state.

Methodology:

-

Baseline Measurement: In STA rats, measure the baseline periorbital mechanical sensitivity using an electronic von Frey device.

-

Drug Administration: Administer this compound (1 mg/kg, i.p.) or vehicle.

-

Post-Dose Monitoring: Assess the periorbital and hind paw sensitivity at various time points for up to 24 hours post-administration.

-

Data Analysis: Analyze the changes in mechanical sensitivity to determine the effect of olcegepant on spontaneous trigeminal allodynia.

Von Frey Test for Mechanical Allodynia

The Von Frey test is a standard method to assess mechanical sensitivity in rodents.

Methodology:

-

Acclimatization: Place the rats in individual Plexiglas chambers on a wire mesh floor and allow them to acclimate for at least 15-20 minutes before testing.

-

Filament Application: Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw or the periorbital region.

-

Response Observation: A positive response is recorded as a sharp withdrawal of the paw or head.

-

Threshold Determination: The 50% withdrawal threshold is calculated using the up-down method. This threshold is considered the measure of mechanical sensitivity.

References

- 1. Von Frey testing [bio-protocol.org]

- 2. Frontiers | Xiongshao Zhitong Recipe Attenuates Nitroglycerin-Induced Migraine-Like Behaviors via the Inhibition of Inflammation Mediated by Nitric Oxide Synthase [frontiersin.org]

- 3. Spontaneous trigeminal allodynia in rats: a model of primary headache - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 5. mdpi.com [mdpi.com]

- 6. NTG induced Migraine Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 7. egrove.olemiss.edu [egrove.olemiss.edu]

Application Notes and Protocols: Solubilizing Olcegepant Hydrochloride for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization of Olcegepant hydrochloride (BIBN-4096BS), a potent and selective non-peptide CGRP receptor antagonist, for both in vitro and in vivo experimental applications. Adherence to these guidelines is crucial for ensuring the compound's stability, bioavailability, and the reproducibility of experimental results.

Physicochemical Properties

-

Appearance: Light yellow to yellow solid[1]

-

Storage: Store powder at 4°C under nitrogen and away from moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Data Presentation: Solubility Data

The solubility of Olcegepant and its hydrochloride salt varies significantly across different solvents and solvent systems. The following tables summarize the available quantitative data for preparing solutions for in vitro and in vivo studies.

Table 1: Solubility of this compound in Common Solvents for In Vitro Use

| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |

| DMSO | 100 mg/mL[1] | 110.36 mM[1] | Use freshly opened, non-hygroscopic DMSO. Ultrasonic agitation may be required.[1] |

| Water | ≥ 66.66 mg/mL[1] | 73.57 mM[1] | Saturation is not fully known.[1] |

| Ethanol | Insoluble[3] | - | Not a suitable solvent.[3] |

Table 2: Solubility of Olcegepant (Base Form) in Common Solvents for In Vitro Use

| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |

| DMSO | ≥ 50 mg/mL[4][5] | 57.49 mM[4][5] | Saturation is not fully known. Use of fresh DMSO is recommended as moisture can reduce solubility.[3][5] |

| 1M HCl | 50 mg/mL[4][5] | 57.49 mM[4][5] | Requires sonication and pH adjustment to 1 with HCl.[4][5] |

| Water | Insoluble[3] | - | Not a suitable solvent.[3] |

Table 3: Formulations for In Vivo Administration of this compound

| Vehicle Composition | Solubility (mg/mL) | Molar Equivalent (mM) | Resulting Solution |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL[1] | 5.52 mM[1] | Clear solution[1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL[1] | 5.52 mM[1] | Clear solution[1] |

| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL[1] | 5.52 mM[1] | Clear solution[1] |

Table 4: Formulations for In Vivo Administration of Olcegepant (Base Form)

| Vehicle Composition | Solubility (mg/mL) | Molar Equivalent (mM) | Resulting Solution |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[4] | 2.87 mM[4] | Clear solution[4] |

| 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | ≥ 2.5 mg/mL[4] | 2.87 mM[4] | Clear solution[4] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[4] | 2.87 mM[4] | Clear solution[4] |

| 5% DMSO, 95% (20% SBE-β-CD in Saline) | 2.5 mg/mL[4] | 2.87 mM[4] | Suspended solution, requires sonication.[4] |

| 1% DMSO, 99% Saline | 0.5 mg/mL[4] | 0.57 mM[4] | Suspended solution, requires sonication.[4] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound for In Vitro Use

Materials:

-

This compound powder

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.

-

Weigh the desired amount of this compound powder and place it in a sterile vial.

-

Add the calculated volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM (e.g., for 1 mg of this compound, add 110.36 µL of DMSO).

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes.[6] Gentle warming to 37°C can also aid in solubilization.[6]

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C.

Protocol 2: Preparation of an this compound Formulation for Intravenous (i.v.) Administration in Rodents

This protocol is based on a common vehicle formulation for poorly water-soluble compounds.

Materials:

-

This compound

-

DMSO

-

PEG300

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile tubes and syringes

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

-

In a sterile tube, add the required volume of the DMSO stock solution. For a final concentration of 5 mg/mL, this will constitute 10% of the final volume.[1]

-

Sequentially add the other vehicle components while mixing at each step. For a 1 mL final volume, add the solvents in the following order:[1] a. 100 µL of the 50 mg/mL this compound in DMSO stock. b. 400 µL of PEG300. Mix thoroughly until the solution is clear. c. 50 µL of Tween-80. Mix until the solution is clear. d. 450 µL of sterile saline. Mix to achieve a homogenous, clear solution.

-

The final concentration of this compound will be ≥ 5 mg/mL.[1]

-

Use the formulation immediately after preparation for optimal results.[3] If storage is necessary, it should be for a short duration and at 4°C, with re-dissolution and vortexing before use.

Visualizations

Signaling Pathway of CGRP Receptor Antagonism